Methyldeoxyspergualin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

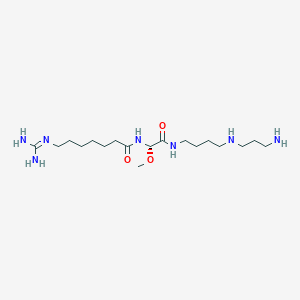

Methyldeoxyspergualin, also known as this compound, is a useful research compound. Its molecular formula is C18H39N7O3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Immunosuppressive Applications

1. Inhibition of B Cell Proliferation

Research has demonstrated that methyldeoxyspergualin effectively inhibits the proliferation and differentiation of human B cells. In a study involving purified B cells stimulated with anti-CD40 monoclonal antibodies, both this compound and deoxyspergualin inhibited the proliferative response in a dose-dependent manner. The study highlighted that this compound showed stronger inhibition on surface IgD positive B cells compared to surface IgD negative cells, suggesting its potential use in modulating immune responses during transplant procedures or autoimmune conditions .

2. Treatment of Graft-Versus-Host Disease

This compound has shown promise in treating graft-versus-host disease (GVHD), particularly in cases resistant to standard treatments like cyclosporin A and methylprednisolone. In murine models, this compound administration resulted in significant improvements in graft survival rates and reduced symptoms associated with GVHD .

3. Autoimmune Disease Management

In models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, this compound was found to delay the onset and reduce the severity of the disease. This suggests its potential applicability in managing autoimmune disorders by modulating T cell activation and proliferation .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interference with T cell activation pathways. Studies indicate that while it does not inhibit early activation signals, it effectively blocks the growth of activated naive CD4 T cells after their activation. This blockade occurs 2-3 days post-activation, indicating a delayed but significant impact on immune cell proliferation .

Data Table: Summary of Key Findings

Case Study 1: Graft-Versus-Host Disease

In a clinical setting, a patient with severe GVHD unresponsive to conventional therapies was treated with this compound. The treatment led to notable improvements in clinical symptoms and laboratory markers indicative of reduced immune activity.

Case Study 2: Autoimmune Encephalomyelitis

In a controlled study involving mice with EAE, those treated with this compound exhibited delayed onset of symptoms compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in the central nervous system, supporting its role as an immunomodulatory agent.

Propriétés

Formule moléculaire |

C18H39N7O3 |

|---|---|

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-methoxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |

InChI |

InChI=1S/C18H39N7O3/c1-28-17(16(27)23-13-7-6-11-22-12-8-10-19)25-15(26)9-4-2-3-5-14-24-18(20)21/h17,22H,2-14,19H2,1H3,(H,23,27)(H,25,26)(H4,20,21,24)/t17-/m0/s1 |

Clé InChI |

HFNDGMJKLKYYRZ-KRWDZBQOSA-N |

SMILES isomérique |

CO[C@@H](C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |

SMILES canonique |

COC(C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |

Synonymes |

1-amino-19-guanidino-11-methoxy-4,9,12-triazanonadecane-10,13-dione 15-deoxy-11-O-methylspergualin deoxymethyspergualin MeDSG methyldeoxyspergualin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.